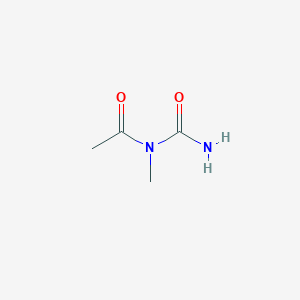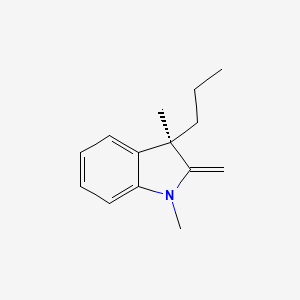![molecular formula C16H21N5O2 B12560361 3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 143628-62-0](/img/structure/B12560361.png)
3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dimethylamino groups, a methoxypyridinyl moiety, and a hydrazinylidene linkage. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which allows for the formation of the cyclohexa-2,4-dien-1-one core.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing catalysts to enhance reaction rates, and utilizing purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, its hydrazinylidene linkage can form covalent bonds with nucleophilic sites on proteins, altering their function . Additionally, the dimethylamino groups may enhance its solubility and cellular uptake, facilitating its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclopenta-2,4-dien-1-one: A structurally similar compound with a cyclopentadienone core instead of a cyclohexadienone core.
3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one derivatives: Various derivatives with different substituents on the pyridinyl or cyclohexadienone moieties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of both dimethylamino groups and a methoxypyridinyl moiety provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for diverse applications in research and industry .
Propiedades
Número CAS |
143628-62-0 |
|---|---|
Fórmula molecular |
C16H21N5O2 |
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
4,5-bis(dimethylamino)-2-[(5-methoxypyridin-2-yl)diazenyl]phenol |
InChI |
InChI=1S/C16H21N5O2/c1-20(2)13-8-12(15(22)9-14(13)21(3)4)18-19-16-7-6-11(23-5)10-17-16/h6-10,22H,1-5H3 |
Clave InChI |
FBJZLCHCUCJOEQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C(=C1)N=NC2=NC=C(C=C2)OC)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


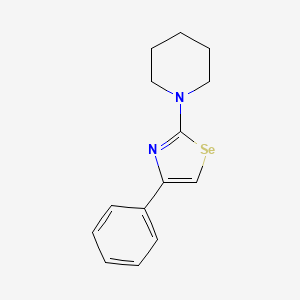
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
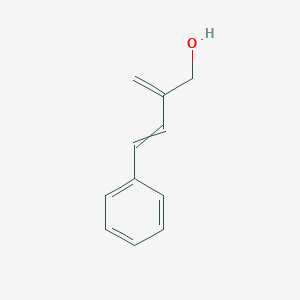
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)


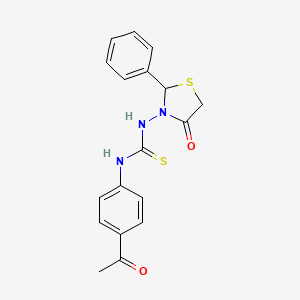
![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
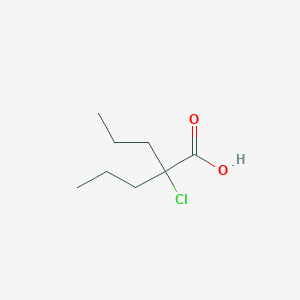
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)

